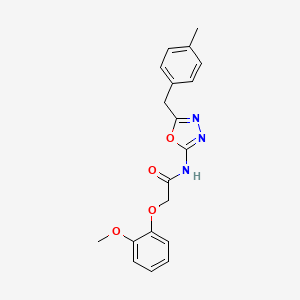
2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide' involves the reaction of 2-methoxyphenol with chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetamide. This intermediate is then reacted with 5-(4-methylbenzyl)-1,3,4-oxadiazol-2-amine in the presence of triethylamine to yield the final product.
Starting Materials
2-methoxyphenol, chloroacetyl chloride, 5-(4-methylbenzyl)-1,3,4-oxadiazol-2-amine, triethylamine
Reaction
Step 1: 2-methoxyphenol is reacted with chloroacetyl chloride in the presence of triethylamine to form 2-(2-methoxyphenoxy)acetamide., Step 2: 5-(4-methylbenzyl)-1,3,4-oxadiazol-2-amine is added to the reaction mixture from step 1 and the reaction is allowed to proceed in the presence of triethylamine., Step 3: The reaction mixture is purified by column chromatography to yield the final product, 2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide.
Mécanisme D'action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant response.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide has anti-inflammatory and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of antioxidant enzymes. This compound has also been shown to have anti-tumor effects, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide in lab experiments is its anti-inflammatory and antioxidant properties, which can be useful in studying various diseases. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for the study of 2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide. One direction is to further investigate its anti-tumor effects and potential use in cancer treatment. Another direction is to study its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, more studies are needed to determine its toxicity and potential side effects.
Applications De Recherche Scientifique
2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide has been studied for its potential applications in biomedical research. It has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13-7-9-14(10-8-13)11-18-21-22-19(26-18)20-17(23)12-25-16-6-4-3-5-15(16)24-2/h3-10H,11-12H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLVKZMUDCOSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

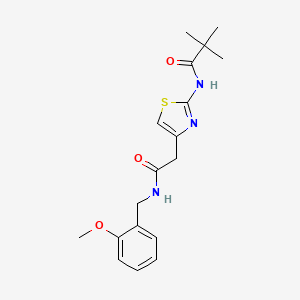
![N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2898301.png)
![N-(4-fluorobenzyl)-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2898302.png)

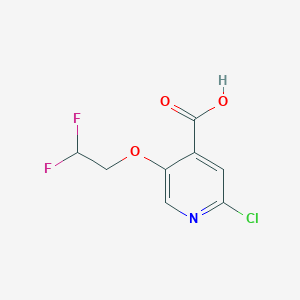
![3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2898305.png)
![[1-(4-Fluorophenyl)cyclobutyl]-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B2898307.png)
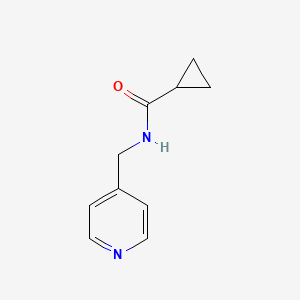
![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2898309.png)
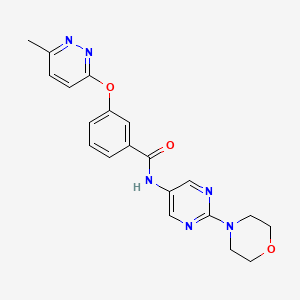
![3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2898311.png)
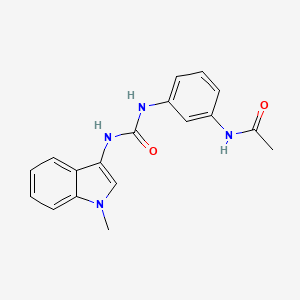
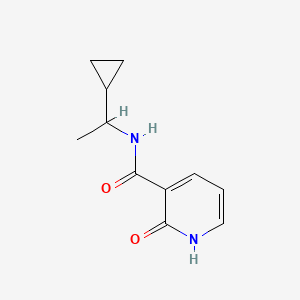
![1-(3-fluoro-4-methylphenyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2898318.png)